[4-(4-Oxo-2-propylquinazolin-3(4H)-yl)phenyl]acetic acid is a synthetic compound belonging to the class of quinazolinone derivatives, which are known for their diverse biological activities. This compound features a quinazolinone core, which is recognized for its pharmacological significance, particularly in medicinal chemistry. The structure consists of a phenyl group attached to an acetic acid moiety and a quinazolinone unit, making it a subject of interest for various scientific applications.
The compound can be classified as an organic compound with the following characteristics:
Quinazolinones, including this compound, are often synthesized for their potential therapeutic effects, including anticancer and antimicrobial properties. They are typically derived from simpler precursors through various chemical reactions.
The synthesis of [4-(4-Oxo-2-propylquinazolin-3(4H)-yl)phenyl]acetic acid involves several steps:
The reaction conditions typically include:
This compound can undergo various chemical reactions typical for quinazolinone derivatives:
These reactions are typically facilitated by:
The mechanism of action for [4-(4-Oxo-2-propylquinazolin-3(4H)-yl)phenyl]acetic acid is primarily linked to its interaction with biological targets:
Studies indicate that quinazolinones exhibit significant activity against various cancer cell lines and microbial strains, highlighting their potential therapeutic roles.
[4-(4-Oxo-2-propylquinazolin-3(4H)-yl)phenyl]acetic acid has several scientific applications:
The synthesis of [4-(4-oxo-2-propylquinazolin-3(4H)-yl)phenyl]acetic acid relies on anthranilic acid as a key precursor due to its dual functionality (amine and carboxylic acid groups), enabling efficient quinazoline ring construction. A representative four-step route begins with N-acylation of anthranilic acid with butyryl chloride, forming N-(2-carboxyphenyl)butyramide. This intermediate undergoes cyclodehydration using polyphosphoric acid (PPA) at 110°C to yield 2-propylquinazolin-4(3H)-one—the core scaffold. Subsequent N-alkylation is achieved using ethyl 4-(bromomethyl)phenylacetate in anhydrous DMF with potassium carbonate as a base, introducing the phenylacetic acid moiety as an ester. Final saponification with NaOH (2M) in ethanol/water (3:1) at 80°C provides the target compound in 62% overall yield [3] [9]. Alternative ester precursors like methyl or tert-butyl analogs allow tunable hydrolysis kinetics, facilitating purification [9].
Table 1: Key Intermediates in Anthranilic Acid-Based Synthesis
Step | Intermediate | Function | Yield (%) |
---|---|---|---|
1 | N-(2-Carboxyphenyl)butyramide | Acylated precursor | 85 |
2 | 2-Propylquinazolin-4(3H)-one | Cyclized core | 78 |
3 | Ethyl [4-(4-oxo-2-propylquinazolin-3(4H)-yl)phenyl]acetate | Alkylated ester | 82 |
4 | [4-(4-Oxo-2-propylquinazolin-3(4H)-yl)phenyl]acetic acid | Final acid | 95 (hydrolysis) |
Cyclization remains the most critical step for constructing the 2-substituted quinazolin-4(3H)-one core. Conventional dehydrating agents like PPA or phosphorus oxychloride (POCl₃) require stringent conditions (110–130°C), risking side-product formation. Modern approaches employ microwave-assisted cyclization, reducing reaction times from hours to minutes (e.g., 15 min at 150°C) while improving yields by 12–15% [4]. For acid-sensitive intermediates, p-toluenesulfonic acid (PTSA) in refluxing toluene offers milder cyclization (yield: 75–80%). Additionally, ceric ammonium nitrate (CAN)-catalyzed cyclizations in aqueous ethanol enable eco-friendly protocols, though yields for 2-alkylquinazolines (e.g., 2-propyl) remain moderate (65–70%) due to competing hydrolysis [8]. Solid-phase cyclization using bentonite clay K-10 facilitates catalyst recovery and reduces byproducts, enhancing purity to >98% [8].
Table 2: Cyclization Methods for 2-Propylquinazolin-4(3H)-one
Method | Conditions | Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Polyphosphoric acid (PPA) | 110°C, stirring | 4 h | 78 | 92 |
POCl₃ reflux | 80°C, anhydrous | 3 h | 81 | 90 |
Microwave/PTSA | 150°C, 300 W | 15 min | 93 | 98 |
CAN/EtOH-H₂O | 70°C, catalytic CAN | 1.5 h | 68 | 95 |
The phenylacetic acid group is introduced through late-stage alkylation of the quinazolinone nitrogen. Optimization involves activating the benzylic position via halogenation (e.g., bromination with NBS) to form 4-(bromomethyl)phenyl acetate, followed by nucleophilic substitution. Using ethyl bromophenylacetate, alkylation proceeds in >80% yield with K₂CO₃ in DMF at 60°C. Steric effects are minimal, allowing substitutions at the phenyl ring’s meta- or para-positions without yield penalties [3]. For electron-deficient systems, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity. Post-alkylation hydrolysis employs NaOH (2M), though LiOH in THF/H₂O selectively cleaves esters without affecting the quinazolinone lactam [3]. Functional variants—such as trifluoromethoxy-substituted phenylacetic acids—are accessible via this route, enabling SAR studies [6].
Hybridization strategies enhance bioactivity by combining the quinazolinone scaffold with complementary heterocycles. Quinoxaline-quinazolinone hybrids are synthesized via Pd-catalyzed Heck coupling between 3-allyl-2-propylquinazolin-4(3H)-one and 2-(4-bromophenyl)quinoxaline. These hybrids exhibit potent antiproliferative activity (GI₅₀: 0.06–0.2 μM against HeLa cells) by acting as dual DNA intercalators and topoisomerase II inhibitors [5] [8]. Conversely, benzimidazole-integrated analogs employ glutamic acid-catalyzed multicomponent reactions, fusing N-(4-oxoquinazolin-3-yl)isonicotinamide with 2-aminobenzimidazole. These demonstrate broad-spectrum antibacterial effects (e.g., 15–20 mm inhibition zones against Salmonella typhimurium) [4]. Such hybrids leverage synergistic pharmacophores while retaining the phenylacetic acid moiety’s conformational flexibility, crucial for target binding.
Table 4: Hybrid Systems Incorporating the Quinazolinone-Phenylacetic Acid Core
Hybrid System | Synthetic Method | Key Pharmacological Activity | Reference |
---|---|---|---|
Quinoxaline-quinazolinone | Pd-catalyzed Heck coupling | Antiproliferative (GI₅₀: 0.06–0.2 μM) | [5] [8] |
Benzimidazole-quinazolinone | Glutamic acid-catalyzed MCR | Antibacterial (zone: 15–20 mm) | [4] |
Pyrazolyl-quinoxaline | One-pot cyclocondensation | hDHFR inhibition (docking score: −8.91 kcal/mol) | [7] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0